Compound Description: This compound is a selective carbonic anhydrase II inhibitor. It was studied for its biotransformation products in rats and rabbits. []
Relevance: This compound shares a similar core structure with N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, consisting of a benzenesulfonamide moiety directly attached to a substituted benzene ring. The main difference lies in the substituent at the para position of the benzene ring, with 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide featuring a 2-methyl-1,3-oxazole-5-yl group while N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has a 4-morpholinylcarbonyl substituent. []
Compound Description: This compound is the N-hydroxy metabolite of 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, formed by the addition of an oxygen atom to the parent drug molecule. It was found in plasma, blood, and urine samples of rats and rabbits. []
Relevance: This compound is also structurally related to N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide due to the presence of the benzenesulfonamide core. While the 4-position substituent on the benzene ring (2-methyl-1,3-oxazole-5-yl) differs from that of N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, the presence of the N-hydroxy group highlights a potential metabolic pathway shared by sulfonamide-containing compounds like the target compound. []
Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). It demonstrated efficacy in preclinical models of inflammatory diseases, including rheumatoid arthritis. []
Relevance: Although DPC 333 is structurally distinct from N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, both compounds belong to the class of sulfonamide derivatives known for their diverse biological activities. The presence of a sulfonamide group in both molecules suggests potential for shared pharmacological properties, albeit through different mechanisms of action given the significant structural differences. []
Compound Description: T0901317 is a benzenesulfonamide derivative identified as a novel retinoic acid receptor-related orphan receptor-α/γ inverse agonist. It exhibited inhibitory activity against RORα and RORγ, regulating various physiological processes including gluconeogenesis, lipid metabolism, circadian rhythm, and immune function. []
Relevance: T0901317 shares the benzenesulfonamide core structure with N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. Both compounds showcase the versatility of the benzenesulfonamide moiety in binding to diverse biological targets, even with significant variations in their substituent groups. []
Compound Description: This compound acts as a potent and orally efficacious positive allosteric modulator of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR). It exhibited a good pharmacokinetic profile and reversed cognitive deficits in preclinical models. []
Relevance: While not structurally identical, this compound and N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide both contain a benzenesulfonamide group and demonstrate activity in the central nervous system, albeit through different mechanisms. This highlights the potential for exploring the central nervous system activity of N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. []
Compound Description: This orally bioavailable compound acts as a potent and selective beta(3) adrenergic receptor agonist. It demonstrated good pharmacokinetic properties and a long duration of action in preclinical studies. []
Relevance: Both this compound and N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide incorporate a benzenesulfonamide moiety within their structures and exhibit promising pharmacological profiles. This emphasizes the utility of the benzenesulfonamide scaffold in medicinal chemistry for designing novel therapeutics. []
Compound Description: FMPD is a potential novel antipsychotic drug candidate with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It exhibits a lower affinity for histamine H1 receptors compared to olanzapine, suggesting a potentially improved side effect profile. []
Relevance: While structurally distinct from N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, FMPD's activity in the central nervous system as a potential antipsychotic highlights the potential for exploring the central nervous system effects of other structurally diverse sulfonamide derivatives, including the target compound. []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, which is associated with resistance to existing CML therapies. []
Relevance: Although structurally dissimilar to N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, AP24534's development as a targeted cancer therapy underscores the potential of exploring other structurally diverse sulfonamide derivatives for similar therapeutic applications, albeit with modifications to target specific kinases or signaling pathways. []
Compound Description: Pazopanib is a potent pan-VEGF receptor inhibitor that is currently in clinical development for renal cell carcinoma and other solid tumors. []
Relevance: Pazopanib, with its benzenesulfonamide core, highlights the importance of this chemical scaffold in developing potent and selective kinase inhibitors for cancer therapy. Although N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide and Pazopanib target different kinases, the shared structural motif suggests the potential of exploring the target compound for anti-cancer activity with appropriate structural modifications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.